molecular formula C11H15BrN2O2S B599606 1-(3-Bromophenylsulfonyl)-4-methylpiperazine CAS No. 486422-19-9

1-(3-Bromophenylsulfonyl)-4-methylpiperazine

Cat. No. B599606
M. Wt: 319.217
InChI Key: XYSXYLKXIYXHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Bromophenylsulfonyl)-4-methylpiperazine” include a molecular weight of 304.21 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity are also provided .

Scientific Research Applications

Application in Medicinal Chemistry

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Sulfonamide-based indole analogs, such as 1-(3-Bromophenylsulfonyl)-4-methylpiperazine, are crucial in medicinal chemistry due to their physiological action . They exhibit a variety of pharmacological actions and have been long employed as an active ingredient in drug design and production .
  • Methods of Application: The synthesis of these compounds involves a variety of techniques. The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .
  • Results or Outcomes: These compounds have been gaining a lot of interest by exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .

Application in Biochemistry

  • Scientific Field: Biochemistry
  • Summary of Application: Compounds similar to “1-(3-Bromophenylsulfonyl)-4-methylpiperazine” are used in various biochemical applications, including the production of vaccines, monoclonal antibodies, recombinant proteins, and cell or gene therapy .
  • Methods of Application: These compounds are typically used in buffer management solutions for cell therapy . The exact methods of application can vary depending on the specific biochemical process.
  • Results or Outcomes: The use of these compounds can enhance the efficiency of biochemical processes, although the specific results or outcomes can vary depending on the application .

Application in Chemical Synthesis

  • Scientific Field: Chemical Synthesis
  • Summary of Application: Compounds similar to “1-(3-Bromophenylsulfonyl)-4-methylpiperazine” are used in the synthesis of various chemical compounds . These compounds can act as intermediates in the synthesis of more complex molecules .
  • Methods of Application: The exact methods of application can vary depending on the specific synthesis process. Typically, these compounds are used in reactions with other chemicals to form new compounds .
  • Results or Outcomes: The use of these compounds can enhance the efficiency of chemical synthesis processes, although the specific results or outcomes can vary depending on the application .

properties

IUPAC Name

1-(3-bromophenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c1-13-5-7-14(8-6-13)17(15,16)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSXYLKXIYXHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651953
Record name 1-(3-Bromobenzene-1-sulfonyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenylsulfonyl)-4-methylpiperazine

CAS RN

486422-19-9
Record name 1-(3-Bromobenzene-1-sulfonyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-bromo-benzenesulfonyl chloride (3.914 mmol, 1.0 equiv) and 1-methyl-piperizine (7.83 mmol, 2.0 equiv) were dissolved in 15 mL DCM. Et3N (15.66 mmol, 4.0 equiv) was added via syringe to the reaction and stirred at room temperature for 2 h. The reaction was diluted with DCM, the organic phase was extracted with saturated NaHCO3 and brine and dried (Na2SO4). The organics were removed under reduced pressure to give 1-(3-bromo-benzenesulfonyl)-4-methyl-piperazine, as a white solid (1.1 g. 88% yield). 1H NMR (DMSO-d6): δ 2.14 (s, 3H), 2.35 (m, 4H), 2.92 (m, 4H), 7.62 (t, J=7.9 Hz, 2H0, 7.55 (dd, J=7.9 Hz, J=0.8 Hz, 1H), 7.85 (t, J=1.8 Hz, 1H), 7.95 (dd, J=9.1 Hz, J=0.9 Hz, 1H) MS (ES+) m/z=321 LC retention time 1.74 min.
Quantity
3.914 mmol
Type
reactant
Reaction Step One
Quantity
7.83 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15.66 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 1-methylpiperazine (0.072 ml, 0.65 mmol) and 3-bromobenzene-1-sulfonyl chloride (0.2 g, 0.78 mmol) in pyridine (3 ml) is stirred at room temperature for 2 hours. The reaction mixture is diluted with 2M HCl, and extracted with DCM. The aqueous layer is made basic with 2M NaOH, and is extracted with DCM. The DCM layers are combined, dried (MgSO4) and the solvent removed in vacuo to afford the title compound as an orange oil. [M+H]+ 345.
Quantity
0.072 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.